

# IUPAC name of 4-(1H-pyrazol-4-yl)pyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-(1H-pyrazol-4-yl)pyrimidine**

Cat. No.: **B1276105**

[Get Quote](#)

An In-Depth Technical Guide to **4-(1H-pyrazol-4-yl)pyrimidine**: A Privileged Scaffold in Modern Drug Discovery

## Abstract

The heterocyclic compound **4-(1H-pyrazol-4-yl)pyrimidine** represents a cornerstone scaffold in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and characterization. We delve into its critical role as a pharmacophore in the design of targeted therapeutics, with a particular focus on its application in the development of kinase inhibitors for oncology. Detailed experimental protocols for its synthesis and biological evaluation are presented, offering researchers and drug development professionals a practical resource. The narrative emphasizes the structure-activity relationships and mechanistic insights that establish this molecule as a "privileged" structure in the pursuit of novel, effective, and selective therapeutic agents.

## Chemical Identity and Physicochemical Properties

**4-(1H-pyrazol-4-yl)pyrimidine** is a bicyclic aromatic heterocycle composed of a pyrimidine ring linked to a pyrazole ring at the 4-position of both rings. This arrangement creates a rigid, planar structure with specific hydrogen bonding capabilities that are crucial for its biological activity.

### 1.1. Standard Identifiers

- IUPAC Name: **4-(1H-pyrazol-4-yl)pyrimidine**[\[1\]](#)

- CAS Number: 28648-87-5[1]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>N<sub>4</sub>[2][3]
- Canonical SMILES: C1=CN=CN=C1C2=CNN=C2[2]
- InChI: InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)[2]

## 1.2. Physicochemical Data

The physicochemical properties of **4-(1H-pyrazol-4-yl)pyrimidine** make it an attractive starting point for drug design, aligning well with established guidelines for oral bioavailability. A summary of its key computed properties is presented below.

| Property                | Value               | Source           |
|-------------------------|---------------------|------------------|
| Molecular Weight        | 146.15 g/mol        | [3]              |
| Monoisotopic Mass       | 146.05925 Da        | [2]              |
| XlogP3 (Predicted)      | 0.2                 | [2]              |
| Hydrogen Bond Donors    | 1                   | PubChem Computed |
| Hydrogen Bond Acceptors | 3                   | PubChem Computed |
| Polar Surface Area      | 55.4 Å <sup>2</sup> | PubChem Computed |
| Rotatable Bonds         | 1                   | PubChem Computed |

## Synthesis and Characterization

The synthesis of pyrazolylpyrimidine scaffolds is a well-established field, primarily leveraging modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a preferred method due to its high efficiency, functional group tolerance, and the commercial availability of diverse starting materials.

### 2.1. General Synthetic Strategy

The most direct and versatile approach involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a pyrazole-boronic acid or boronic acid pinacol ester. This strategy allows for late-stage diversification, where various substituted pyrazoles and pyrimidines can be combined to generate a library of analogues for structure-activity relationship (SAR) studies.

## 2.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a substituted pyrazolylpyrimidine, which can be adapted for the parent compound. The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives serves as an excellent model for the core reaction.[\[4\]](#)

### Step 1: Suzuki Coupling to form 2-Chloro-4-(pyrazol-4-yl)pyrimidine intermediate

- To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate ( $K_2CO_3$ ) (2.5 eq).
- Suspend the reagents in a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1:1 ratio).
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
- Add the palladium catalyst, such as  $PdCl_2(dppf) \cdot DCM$  (0.05 eq).
- Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
- Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the **2-chloro-4-(1H-pyrazol-4-yl)pyrimidine** intermediate.

### Step 2: Characterization

- The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: To confirm the chemical structure and connectivity of the atoms.
  - Mass Spectrometry (MS): To verify the molecular weight of the product.
  - Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

### 2.3. Synthetic Workflow Diagram

The following diagram illustrates the general Suzuki-Miyaura coupling workflow.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of pyrazolylpyrimidines via Suzuki-Miyaura coupling.

# Applications in Medicinal Chemistry and Drug Discovery

The pyrazolylpyrimidine scaffold is considered a "privileged" structure in drug discovery. This is because its rigid framework and defined pattern of hydrogen bond donors and acceptors allow it to bind with high affinity to the ATP-binding pockets of many protein kinases.

## 3.1. Kinase Inhibition: A Focus on CDK2

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, has emerged as a key target for developing new cancer treatments.<sup>[5]</sup> The pyrazolylpyrimidine core serves as an excellent bioisosteric replacement for other known kinase-binding motifs.

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, built upon the **4-(1H-pyrazol-4-yl)pyrimidine** core, has been developed as potent and selective CDK2 inhibitors.<sup>[4]</sup> One of the most potent compounds from this series exhibited a  $K_i$  of 0.005  $\mu\text{M}$  against CDK2 and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.<sup>[4][5]</sup>

## 3.2. Mechanism of Action

By competitively inhibiting the ATP-binding site of CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This blockade leads to cell cycle arrest, primarily at the S and G2/M phases, and ultimately induces apoptosis (programmed cell death) in cancer cells.<sup>[5]</sup>

## 3.3. Signaling Pathway Diagram

The diagram below illustrates the role of CDK2 in cell cycle progression and how its inhibition by a **4-(1H-pyrazol-4-yl)pyrimidine**-based inhibitor can halt this process.



[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK2 pathway by a pyrazolopyrimidine-based agent, leading to cell cycle arrest.

## Biological Evaluation Protocol: Kinase Inhibition Assay

To assess the inhibitory potential of a newly synthesized **4-(1H-pyrazol-4-yl)pyrimidine** derivative against a target kinase like CDK2, a biochemical assay is essential.

### Protocol: In Vitro CDK2/Cyclin E Kinase Assay

- Reagents and Materials:
  - Recombinant human CDK2/Cyclin E enzyme complex.
  - Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
  - ATP (Adenosine triphosphate).
  - Substrate (e.g., a specific peptide derived from Histone H1).
  - Test compound (dissolved in DMSO).
  - Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

- 384-well microplates.
- Procedure:
  1. Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
  2. In a 384-well plate, add 5  $\mu$ L of the diluted test compound or DMSO (vehicle control).
  3. Add 10  $\mu$ L of the CDK2/Cyclin E enzyme and substrate mixture to each well.
  4. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  5. Initiate the kinase reaction by adding 10  $\mu$ L of ATP solution to each well.
  6. Incubate the plate for 1 hour at 30 °C.
  7. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
  8. Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.
- Data Analysis:
  1. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  2. Plot the percent inhibition against the logarithm of the compound concentration.
  3. Fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%).

## Safety and Handling

While comprehensive toxicological data for the parent compound is limited, safety data for commercially available samples provides essential guidance.

- GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4).[\[1\]](#)

- Hazard Statements: H302 - Harmful if swallowed.[[1](#)]
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.[[1](#)]
  - P270: Do not eat, drink or smoke when using this product.[[1](#)]
  - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[[1](#)]
- Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Store in a cool, dry, tightly-closed container.[[1](#)]

## Conclusion

**4-(1H-pyrazol-4-yl)pyrimidine** is a molecule of significant strategic importance for researchers in drug discovery. Its favorable physicochemical profile, synthetic tractability, and proven ability to interact with key biological targets like protein kinases underscore its value. The successful development of potent CDK2 inhibitors based on this scaffold highlights its potential for generating next-generation cancer therapeutics. Continued exploration of this core structure, through the synthesis of novel derivatives and their evaluation against a broadening array of biological targets, promises to yield new and valuable chemical entities for treating human diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aksci.com](http://aksci.com) [[aksci.com](http://aksci.com)]
- 2. PubChemLite - 4-(1h-pyrazol-4-yl)pyrimidine (C7H6N4) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 3. 4-(1H-PYRAZOL-4-YL)PYRIMIDINE [[chemicalbook.com](http://chemicalbook.com)]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name of 4-(1H-pyrazol-4-yl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276105#iupac-name-of-4-1h-pyrazol-4-yl-pyrimidine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)